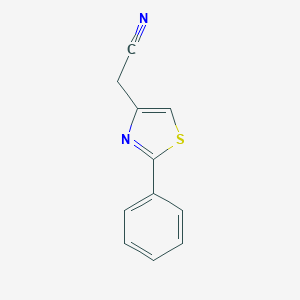

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its unique structural and electronic properties contribute to its versatile role in the development of a wide array of functional molecules.

In medicinal chemistry , the thiazole nucleus is a fundamental component of numerous therapeutic agents. nih.govnih.gov Its presence is critical to the bioactivity of various drugs, including antibiotics like penicillin, antiretrovirals such as ritonavir, and anticancer agents like dabrafenib (B601069) and dasatinib. nih.govnih.gov The thiazole ring's ability to engage in various biological interactions allows it to serve as a pharmacophore for a diverse range of targets, leading to compounds with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netwisdomlib.org The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a valuable synthon for generating novel and complex molecular architectures with tailored pharmacological profiles. nih.gov

In the realm of materials science , thiazole-based compounds are gaining prominence for their unique optical and electronic properties. mdpi.com The aromatic nature of the thiazole ring facilitates the delocalization of π-electrons, making it a suitable building block for organic semiconductors, dyes, and liquid crystals. researchgate.net Thiazole-linked covalent organic frameworks (COFs) have demonstrated high chemical stability and tunable properties, showing potential in applications such as photocatalysis for environmental remediation. mdpi.com Furthermore, thiazole derivatives are utilized as vulcanizing accelerators in the rubber industry and as sensitizers in photography, highlighting their industrial relevance. researchgate.netnih.gov

Overview of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile as a Key Scaffold for Advanced Applications

This compound, with the chemical formula C₁₁H₈N₂S, is a specific thiazole derivative that has garnered attention as a versatile building block in organic synthesis. chembk.comuni.lu This compound features a phenyl group at the 2-position and an acetonitrile (B52724) group at the 4-position of the thiazole ring. The nitrile functional group is a key reactive handle, allowing for a variety of chemical transformations to create more complex molecules. researchgate.net

The structural framework of this compound makes it a valuable scaffold for the development of novel compounds with potential applications in several areas. For instance, the core structure can be modified to synthesize a range of derivatives with potential biological activities. nih.govmdpi.com Research into related 4-phenyl-1,3-thiazole structures has shown promise in developing agents with anti-Candida activity. nih.gov The ability to functionalize this scaffold allows for the exploration of structure-activity relationships, a critical aspect of drug discovery. nih.govnih.gov

Furthermore, the synthesis of various substituted thiazoles is a subject of ongoing research, with methods like the Hantzsch thiazole synthesis and its variations being commonly employed. slideshare.netresearchgate.net The development of efficient synthetic routes to access this compound and its analogs is crucial for advancing research into their potential applications. The versatility of this scaffold, combined with the established importance of the thiazole ring, positions this compound as a compound of significant interest for future chemical and pharmaceutical research.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEZREUCXWHVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936945 | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16441-25-1 | |

| Record name | 16441-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Phenyl 1,3 Thiazol 4 Yl Acetonitrile and Its Derivatives

Classical and Contemporary Approaches to the Thiazole (B1198619) Ring System Synthesis

The construction of the thiazole ring is a fundamental step in the synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. The Hantzsch thiazole synthesis remains a cornerstone, while one-pot multicomponent reactions offer efficient and greener alternatives.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is a classic method for the preparation of thiazole derivatives. mdpi.com It traditionally involves the condensation reaction between an α-haloketone and a thioamide. mdpi.com This method has been widely adapted for the synthesis of various substituted thiazoles. For instance, the reaction of 2-bromoacetophenones with thiourea (B124793) or selenourea (B1239437) provides a rapid and environmentally friendly, solvent-free synthesis of 2-aminothiazoles. organic-chemistry.org

The reaction conditions of the Hantzsch synthesis can be modified to influence the outcome. For example, carrying out the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

Adaptations of the Hantzsch synthesis are continually being developed to improve yields, reduce reaction times, and employ greener conditions. These adaptations often involve the use of catalysts or alternative energy sources like microwave irradiation. mdpi.comnih.gov

One-Pot Multicomponent Reactions for Thiazole Formation

One-pot multicomponent reactions (MCRs) have gained significant attention as they offer a more efficient and atom-economical approach to complex molecules from simple starting materials in a single step. nih.govnih.gov These reactions reduce the need for purification of intermediates, saving time and resources.

Several MCRs have been developed for the synthesis of thiazole derivatives. acgpubs.org For example, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst, achieving high yields under mild conditions. nih.gov Another approach involves the reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid to produce lawsone-linked fully substituted 1,3-thiazoles in excellent yields. nih.govacs.org

These MCRs often provide access to a diverse range of substituted thiazoles by varying the starting components. acs.org The development of such reactions is a continuous area of research, aiming for even more efficient and environmentally benign synthetic routes. bepls.com

Targeted Synthesis of this compound

The specific synthesis of this compound involves the formation of the 2-phenyl-1,3-thiazole core followed by the introduction of the acetonitrile (B52724) group at the 4-position.

Precursor Synthesis and Derivatization Routes

The synthesis of this compound can be achieved through various precursor and derivatization pathways. One common strategy involves the initial synthesis of a 2-phenyl-4-substituted thiazole, which is then converted to the desired acetonitrile derivative.

For instance, a 2-chloro-4-phenylthiazole (B162996) can serve as a key intermediate. sigmaaldrich.com This can be reacted with benzyl (B1604629) cyanide in the presence of a strong base like sodamide to yield 2-phenyl-2-[4-(4-pyridyl)-2-thiazolyl]acetonitrile, a compound structurally related to the target molecule. prepchem.com Another approach involves the reaction of 2-hydrazino-4-phenylthiazole (B1196766) with other reagents to build the desired functionality. sigmaaldrich.com

The synthesis of precursors often starts with simple aromatic compounds. For example, 2-phenylthiazole (B155284) itself can be synthesized and subsequently functionalized. thermofisher.com The choice of precursors and the derivatization route can be tailored to achieve the desired substitution pattern on the thiazole ring. nih.gov

Environmentally Benign Synthesis Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods. These approaches aim to reduce or eliminate the use and generation of hazardous substances. bepls.com

For the synthesis of thiazole derivatives, green chemistry principles are applied through various strategies, including the use of greener solvents (like water or ethanol), catalysts that can be recycled, and energy-efficient reaction conditions. bepls.comacs.org One-pot syntheses and multicomponent reactions are inherently greener as they reduce the number of reaction steps and waste generated. mdpi.comacgpubs.org

The development of sustainable methods for the synthesis of this compound and its analogs is an active area of research, driven by the need for more ecologically responsible chemical processes. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. nih.govclockss.org

In the context of thiazole synthesis, microwave irradiation has been successfully applied to the Hantzsch reaction and other cyclization reactions. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in higher yields and shorter reaction times using microwave heating compared to conventional reflux conditions. nih.gov Similarly, various thiazole derivatives have been synthesized efficiently under microwave irradiation, often in solvent-free or green solvent conditions. bepls.comconnectjournals.com A copper-catalyzed C-S cross-coupling reaction to synthesize 2-(4-bromophenyl)-benzothiazole derivatives was also effectively carried out using microwave assistance. rsc.org

The application of microwave technology to the synthesis of this compound offers a promising route for a more efficient and environmentally friendly process.

Derivatization Strategies of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These derivatization strategies primarily focus on the functionalization of the acetonitrile moiety, substitution on the phenyl ring, and modifications of the thiazole ring itself.

Functionalization at the Acetonitrile Moiety

The active methylene (B1212753) group of the acetonitrile moiety is a key site for functionalization. One common reaction is the Knoevenagel condensation with various aldehydes. This reaction, often catalyzed by agents like triphenylphosphine, allows for the introduction of a substituted vinyl group, leading to the formation of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylacrylonitriles. researchgate.net The reaction conditions can be optimized by studying the effect of different solvents. researchgate.net

Another approach involves the reaction with carbon disulfide to introduce a dithiocarboxylate group, which can be further alkylated to yield ketene (B1206846) dithioacetals. These intermediates are versatile building blocks for further transformations.

The following table summarizes some examples of functionalization at the acetonitrile moiety:

| Reagent | Reaction Type | Functional Group Introduced | Reference |

| Aromatic Aldehydes | Knoevenagel Condensation | Substituted vinyl | researchgate.net |

| Carbon Disulfide/Alkyl Halide | Dithioacetal formation | Ketene dithioacetal |

Substitutions on the Phenyl Ring

Modifications to the phenyl ring of this compound can significantly influence the properties of the resulting derivatives. The introduction of various substituents on the phenyl ring is typically achieved by starting with a substituted benzaldehyde (B42025) or acetophenone (B1666503) in the initial thiazole synthesis.

The nature and position of the substituent on the phenyl ring can have a profound impact on the biological activity of the molecule. For example, studies on related 2-phenylthiazole derivatives have shown that the presence of electron-donating groups, such as a methyl group, can enhance cytotoxic activity against certain cancer cell lines. nih.gov Conversely, electron-withdrawing groups have also been shown to be beneficial for activity in other contexts. nih.gov

The table below provides examples of substituted phenyl ring derivatives and their observed effects:

| Substituent on Phenyl Ring | Starting Material | Observed Effect | Reference |

| m,p-dimethyl | Substituted benzaldehyde | Essential for cytotoxic activity | nih.gov |

| 4-chlorophenyl | Substituted benzaldehyde | Highest anticonvulsant activity | nih.gov |

| 4-methoxyphenyl | Substituted benzaldehyde | Highest anticonvulsant properties | nih.gov |

Modifications of the Thiazole Ring

The thiazole ring itself can be a target for modification, although this is often a more complex undertaking than functionalizing the other parts of the molecule. One approach involves the synthesis of bisthiazole-5-yl disulfides through a domino (2 + 3) cycloaddition/self-oxidation reaction of α-keto sulfines with N,N-disubstituted thioureas. acs.orgacs.org This method allows for the construction of a disulfide bridge at the 5-position of the thiazole ring. acs.orgacs.org

Another strategy involves the reaction of 2-aminothiazoles with various reagents to introduce different functional groups at the 2-position. For example, diazotization of 2-amino-4-phenylthiazole (B127512) followed by reaction with a suitable reagent can introduce a variety of substituents.

The following table highlights a method for modifying the thiazole ring:

| Reaction Type | Reagents | Modification | Reference |

| Domino (2 + 3) cycloaddition/self-oxidation | α-keto sulfines, N,N-disubstituted thioureas | Formation of bisthiazole-5-yl disulfides | acs.orgacs.org |

Chemical Transformations and Reactivity Profiles of 2 Phenyl 1,3 Thiazol 4 Yl Acetonitrile Derivatives

Reactions Involving the Acetonitrile (B52724) Group

The acetonitrile group, with its acidic methylene (B1212753) protons and electrophilic carbon atom of the nitrile, is a key site for various chemical transformations.

Nucleophilic Additions and Condensations

The carbon atom of the nitrile group in (2-Phenyl-1,3-thiazol-4-yl)acetonitrile is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in the functionalization of nitriles. masterorganicchemistry.comlibretexts.org The addition of a nucleophile to the carbon-nitrogen triple bond leads to the formation of an intermediate imine anion, which can then be protonated to yield a stable imine or undergo further reactions. libretexts.org

Condensation reactions involving the active methylene group adjacent to the nitrile are also prevalent. These reactions typically occur in the presence of a base, which deprotonates the methylene group to form a carbanion. This carbanion can then react with various electrophiles. For instance, condensation with aldehydes and ketones can yield α,β-unsaturated nitriles. The choice of base and reaction conditions can influence the outcome, sometimes leading to the formation of cyanohydrins or other derivatives. ntnu.no

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Reagent | Product Type |

| This compound | Aldehyde/Ketone | α,β-Unsaturated Nitrile |

| This compound | Grignard Reagent | Ketone (after hydrolysis) |

| This compound | Organolithium Reagent | Ketone (after hydrolysis) |

This table provides a generalized overview of potential reactions. Specific outcomes depend on the substrates and reaction conditions.

Cyclization Reactions Leading to Fused Heterocycles

The acetonitrile moiety of this compound is a valuable precursor for the synthesis of fused heterocyclic systems. The reactivity of both the methylene and nitrile groups allows for the construction of new rings onto the existing thiazole (B1198619) framework.

One common strategy involves the initial reaction of the active methylene group with a suitable electrophile, followed by an intramolecular cyclization involving the nitrile group. For example, reaction with a bifunctional electrophile can introduce a side chain that subsequently cyclizes to form a new ring. These cyclization reactions are pivotal in creating complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

Reactivity of the Thiazole Ring

The thiazole ring in this compound possesses its own distinct reactivity, primarily influenced by the presence of the nitrogen and sulfur heteroatoms.

Electrophilic Aromatic Substitution (EAS)

The thiazole ring can undergo electrophilic aromatic substitution (EAS), although its reactivity is influenced by the electron-withdrawing nature of the phenyl and acetonitrile substituents. minia.edu.eglkouniv.ac.in In EAS reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The position of substitution on the thiazole ring is directed by the existing substituents and the inherent electronic properties of the ring. The general mechanism involves the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu Common EAS reactions include nitration and halogenation. minia.edu.egmasterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | X⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Acylium Ion |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | Carbocation |

The feasibility and outcome of these reactions on this compound depend on the specific reaction conditions and the directing effects of the substituents.

Cross-Coupling Reactions for Advanced Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the advanced functionalization of this compound. lmaleidykla.lt These reactions, often catalyzed by transition metals like palladium, allow for the introduction of a wide variety of substituents onto the thiazole or phenyl rings. lmaleidykla.ltbohrium.comrsc.org

For these reactions to occur, a leaving group, such as a halogen or a triflate, is typically required on the thiazole or phenyl ring. The this compound core can be halogenated to provide a suitable substrate for cross-coupling. Subsequently, reactions like the Suzuki coupling (with boronic acids) or the Stille coupling (with organostannanes) can be employed to introduce new aryl, heteroaryl, or alkyl groups. lmaleidykla.lt These methods offer a versatile approach to synthesizing complex derivatives with tailored properties. nih.gov

Solvent-Dependent Reactivity and Reaction Optimization

The choice of solvent is a critical parameter in the synthesis of heterocyclic compounds, profoundly influencing reaction rates, yields, and even the nature of the final product. For derivatives of this compound, the solvent medium can dictate the course of chemical transformations and is a key focus for reaction optimization. Research into the synthesis of related thiazole structures highlights the solvent's role in controlling reaction pathways, product yields, and the physicochemical properties of the resulting compounds, such as crystalline form.

Detailed research findings demonstrate that optimizing solvent conditions is crucial for maximizing the efficiency of synthetic routes leading to thiazole-containing molecules. For instance, in the development of a domino (2 + 3) cycloaddition/self-oxidation reaction to produce bisthiazole-5-yl disulfides, a variety of solvents were screened to determine the optimal conditions. acs.org The reaction between 2-((1-methyl-1H-tetrazol-5-yl)sulfinyl)-1-phenylethan-1-one and 1,1-dimethylthiourea was used as a model system to evaluate solvent effects. acs.orgacs.org

The screening revealed significant variations in product yield depending on the solvent used. Non-polar and polar aprotic solvents provided yields ranging from poor to good. However, the use of a protic solvent, ethanol (B145695) (EtOH), resulted in a markedly higher yield. acs.orgacs.org This suggests that the solvent is not merely an inert medium but may actively participate in the reaction mechanism, for example, through hydrogen bonding to stabilize intermediates or transition states. nih.gov

Table 1: Effect of Different Solvents on the Yield of 5,5′-Disulfanediylbis(N,N-dimethyl-4-phenylthiazol-2-amine) (3aa)

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,4-Dioxane | 80 | 4 | 84 |

| 2 | Dichloroethane (DCE) | 80 | 4 | 24 |

| 3 | Toluene | 80 | 4 | 73 |

| 4 | Acetonitrile (MeCN) | 80 | 4 | 60 |

| 5 | Ethanol (EtOH) | 80 | 4 | 88 |

| 6 | Water (H₂O) | 80 | 4 | 56 |

| 7 | Dimethyl sulfoxide (B87167) (DMSO) | 80 | 4 | 45 |

Data sourced from a study on the synthesis of bisthiazole-5-yl disulfides, which serves as a model for thiazole derivative synthesis. acs.orgacs.org

Further optimization showed that while ethanol was the superior solvent, factors such as reaction time and concentration also played a role, with a 4-hour reaction time at 80°C providing the best outcome. acs.orgacs.org

Beyond influencing reaction yields, solvents play a crucial role in the crystallization and polymorphic control of thiazole derivatives. researchgate.net The crystalline form of a compound can affect its stability, solubility, and other physical properties. Studies on 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid (BPT), a complex thiazole derivative, have shown that the choice of solvent directly governs which polymorph is crystallized. researchgate.netresearchgate.net For example, from methanol (B129727) and ethanol solutions, solvated crystals were formed, which transformed into a more stable, non-solvated form upon heating. researchgate.net In other solvents like 1-propanol (B7761284) and 2-propanol, a metastable form was kinetically favored and did not transform into the more stable polymorph, indicating that the solvent environment can create significant kinetic barriers to nucleation of the most thermodynamically stable form. researchgate.net The use of an anti-solvent, such as adding water to a methanol solution, can also be optimized to selectively crystallize different polymorphic forms depending on concentration and addition rate. researchgate.net

The solvent environment also impacts the photophysical properties of thiazole derivatives. In studies of (Z)-2-(2-phenyl-4H-benzo acs.orgresearchgate.netthiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives, which contain a similar structural motif, researchers observed significant solvent-dependent changes in their emission fluorescence spectra. researchgate.net While absorption spectra were largely unaffected by the solvent, the emission spectra showed notable shifts, a phenomenon known as solvatochromism. researchgate.net This indicates a larger charge transfer character in the excited state compared to the ground state, with the extent of this transfer being influenced by the polarity of the surrounding solvent molecules. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in 2 Phenyl 1,3 Thiazol 4 Yl Acetonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile.

¹H NMR: This technique identifies the different types of protons in the molecule. The spectrum for this compound is expected to show distinct signals for the protons of the phenyl group, the thiazole (B1198619) ring, and the methylene (B1212753) (-CH₂) group. The phenyl protons would typically appear as a complex multiplet in the aromatic region (approx. 7.5-8.2 ppm). The single proton on the thiazole ring (at position 5) would likely resonate as a singlet, and the methylene protons adjacent to the nitrile group would also produce a singlet. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: This spectrum reveals the number of unique carbon environments. For this molecule, distinct signals are expected for the nitrile carbon (C≡N), the methylene carbon, and the various carbons of the thiazole and phenyl rings. The chemical shift of the carbon in a tetrazole ring has been shown to differ by approximately 10 ppm between different isomers, highlighting the power of ¹³C NMR in distinguishing closely related structures. mdpi.com In related thiazole-containing azo dyes, ¹³C NMR has also been instrumental in clarifying tautomeric forms. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are predicted values based on typical chemical shift ranges for the respective functional groups.

| Atom Type | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H (Proton) | Phenyl-H | 7.5 – 8.2 | Multiplet (m) |

| Thiazole-H (C5) | ~7.4 | Singlet (s) | |

| Methylene-H (-CH₂) | ~4.2 | Singlet (s) | |

| ¹³C (Carbon) | Phenyl-C | 125 – 135 | - |

| Thiazole-C (C2, C4, C5) | 115 – 170 | - | |

| Methylene-C (-CH₂) | ~20 | - | |

| Nitrile-C (-C≡N) | ~117 | - | |

| Quaternary Phenyl-C (C-ipso) | ~133 | - |

While 1D NMR suggests the fragments of a molecule, 2D NMR techniques are essential for confirming how these pieces are connected. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be used primarily to confirm the coupling between protons within the phenyl ring. It would show no cross-peaks for the thiazole proton or the methylene protons, as they are expected to be singlets with no adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu For the target molecule, an HSQC experiment would definitively link the methylene proton signal to the methylene carbon signal, the thiazole proton signal to its corresponding carbon signal, and each aromatic proton signal to its respective carbon on the phenyl ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu For this compound, key HMBC correlations would be expected between:

The methylene (-CH₂) protons and the C4 and C2 carbons of the thiazole ring, as well as the nitrile carbon.

The thiazole proton (at C5) and the C4 carbon of the thiazole ring.

The ortho-protons of the phenyl ring and the C2 carbon of the thiazole ring. These correlations would provide unambiguous proof of the connectivity between the phenyl ring, the thiazole ring, and the acetonitrile (B52724) moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₁H₈N₂S, corresponding to an average mass of 200.26 g/mol and a monoisotopic mass of 200.040819 g/mol . cymitquimica.comepa.govuni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com The fragmentation of the molecular ion in the mass spectrometer would be expected to involve the cleavage of the molecule at its weakest points. Likely fragmentation pathways would include the loss of the nitrile group (•CN) or the entire cyanomethyl radical (•CH₂CN), and cleavage of the thiazole ring. The phenyl group would likely form a stable phenyl cation or related fragment.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu CCS values are predicted and provide information on the ion's shape in the gas phase.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.04810 | 147.3 |

| [M+Na]⁺ | 223.03004 | 159.3 |

| [M-H]⁻ | 199.03354 | 152.5 |

| [M+K]⁺ | 239.00398 | 154.1 |

| [M]⁺ | 200.04027 | 144.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | ~2250 | Confirms the presence of the nitrile group. nist.gov |

| Aromatic C-H | Stretch | 3000 - 3100 | Indicates the phenyl ring protons. |

| Aromatic C=C | Stretch | 1450 - 1600 | Confirms the aromatic ring skeleton. |

| Thiazole Ring | C=N and C=C Stretch | 1500 - 1650 | Characteristic vibrations of the heterocyclic ring. |

| Aliphatic C-H | Stretch | 2850 - 2960 | Indicates the methylene (-CH₂) group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum of this compound is expected to show absorption bands arising from π → π* and potentially n → π* transitions due to its conjugated system (phenyl and thiazole rings) and the presence of heteroatoms (N, S) with lone pairs of electrons. researchgate.netscielo.org.za In related systems like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, absorption maxima (λ_max) have been observed around 274 nm and 236 nm, which is typical for such aromatic and heterocyclic structures. mdpi.com The study of UV-Vis spectra is also valuable for investigating potential tautomerism, as different tautomers often exhibit distinct electronic absorption profiles. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the surveyed literature, this technique is commonly used to unambiguously confirm the structures of complex heterocyclic molecules. beilstein-journals.org For example, the analysis of a related compound, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, yielded detailed crystallographic data, confirming its molecular geometry. researchgate.net An XRD analysis of this compound would provide the ultimate proof of its structure, resolving any ambiguities from spectroscopic data alone.

Table 4: Example of Data Provided by a Single-Crystal XRD Analysis (Data for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975 |

| b (Å) | 11.6546 |

| c (Å) | 11.0648 |

| β (°) | 105.212 |

| Volume (ų) | 982.74 |

| Calculated Density (g/cm³) | 1.346 |

Advanced Spectroscopic Probes for Electronic and Thermal Properties (e.g., XANES)

While specific X-ray Absorption Near-Edge Structure (XANES) studies on this compound are not extensively reported in publicly available literature, the technique offers powerful insights into the electronic structure of thiazole-containing compounds. XANES is a synchrotron-based technique that probes the local electronic state of a specific element within a molecule by measuring the absorption of X-rays as a function of energy just below and above an absorption edge.

For this compound, XANES could be particularly insightful for understanding the local environment of the sulfur and nitrogen atoms within the thiazole ring. By tuning the X-ray energy to the K-edge of sulfur or nitrogen, researchers can obtain information about their oxidation states, coordination geometry, and the nature of their bonding with neighboring carbon atoms. This data is crucial for correlating the molecular structure with its electronic and, by extension, its thermal properties. The phenyl and acetonitrile substituents on the thiazole core will influence the electron density across the molecule, and these effects would be observable in the fine structure of the XANES spectra.

In the broader context of thiazole derivatives, understanding their electronic properties is crucial as these compounds are often investigated for their potential applications in materials science and medicinal chemistry, where electronic characteristics govern their function. evitachem.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC-MS, TLC)

Chromatographic methods are indispensable tools for the purification and analysis of synthesized organic compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique frequently used to monitor the progress of a chemical reaction and to determine the purity of the product. rsc.org In the synthesis of this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system. The separation of components is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (solvent system). The spots corresponding to the starting materials, intermediates, and the final product can be visualized under UV light, allowing for a qualitative assessment of the reaction's completion. rsc.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For a more quantitative and definitive analysis, HPLC-MS is the method of choice. HPLC separates the components of a mixture with high resolution based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped at high pressure. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol). researchgate.net

The effluent from the HPLC column is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information. For this compound (C₁₁H₈N₂S), the expected monoisotopic mass is approximately 200.04 Da. uni.lu HPLC-MS can thus confirm the identity of the synthesized compound and provide a precise measure of its purity by quantifying the area of the product peak relative to any impurity peaks.

A summary of predicted mass spectrometry data for different adducts of this compound is presented below.

| Adduct | m/z |

| [M+H]⁺ | 201.04810 |

| [M+Na]⁺ | 223.03004 |

| [M-H]⁻ | 199.03354 |

| [M+NH₄]⁺ | 218.07464 |

| [M+K]⁺ | 239.00398 |

This table is based on predicted data. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. This is a crucial step in the characterization of a newly synthesized molecule as it provides experimental verification of its elemental composition, which can be compared against the theoretical values calculated from its molecular formula. nih.gov

For this compound, with the molecular formula C₁₁H₈N₂S, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 65.97 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.03 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.99 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.01 |

| Total | 200.28 | 100.00 |

The experimental values obtained from an elemental analyzer for a pure sample of this compound are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages, thereby confirming the empirical and molecular formula of the compound.

Biological Activities and Therapeutic Potential of 2 Phenyl 1,3 Thiazol 4 Yl Acetonitrile and Its Analogs

Anticancer Activity Research

The quest for novel and more effective anticancer agents has led researchers to explore the potential of various heterocyclic compounds. Derivatives of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile have emerged as a promising class of molecules in this regard, with studies demonstrating their cytotoxic effects and ability to induce programmed cell death in cancer cells.

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Research has shown that certain analogs of this compound exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives were synthesized and screened for their in vitro antitumor activity across 60 cancer cell lines. researchgate.net Among these, 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine demonstrated notable activity, particularly against colon cancer, CNS cancer, and breast cancer cell lines. researchgate.net Specifically, it showed a high percentage of growth inhibition against the HT29 colon cancer cell line and the HS 578T breast cancer cell line. researchgate.net

Furthermore, studies on other thiazole (B1198619) derivatives have highlighted their pro-apoptotic capabilities. Phthalimide derivatives incorporating a 1,3-thiazole nucleus have been shown to induce apoptosis in cancer cells by activating caspases. nih.gov One particular derivative, compound 5b, was found to be highly potent against the MCF-7 breast cancer cell line with an IC50 value of 0.2±0.01 µM. nih.gov The cytotoxic action of many chemotherapeutic drugs is linked to their ability to induce apoptosis, a programmed cell death process crucial for eliminating tumor cells. nih.gov The induction of apoptosis by these thiazole derivatives was further confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov

| Compound/Analog | Cancer Cell Line | Activity | Reference |

| 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Colon (HT29), CNS, Breast (HS 578T) | Significant growth inhibition | researchgate.net |

| Phthalimide-thiazole derivative (5b) | Breast (MCF-7) | IC50 = 0.2±0.01 µM | nih.gov |

| Phthalimide-thiazole derivative (5k) | Breast (MDA-MB-468) | IC50 = 0.6±0.04 µM | nih.gov |

| Phthalimide-thiazole derivative (5g) | Pheochromocytoma (PC-12) | IC50 = 0.43±0.06 µM | nih.gov |

Mechanisms of Action in Oncological Pathways

The anticancer effects of this compound analogs are often attributed to their interaction with specific molecular targets within cancer cells. One key mechanism involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. For example, certain azaindole derivatives of phenylthiazoles have shown a high affinity for Cyclin-Dependent Kinase 1 (CDK1), with IC50 values as low as 0.41 and 0.85 μM. nih.gov CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

Another important target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. A novel set of 1,3-thiazole derivatives demonstrated significant inhibitory activity toward VEGFR-2, with one compound exhibiting an IC50 of 0.093 µM. mdpi.com This compound also induced apoptosis and cell cycle arrest at the G1 stage in MCF-7 cells. mdpi.com

Furthermore, some thiazole derivatives have been found to induce apoptosis through the intrinsic pathway, as indicated by the expression of apoptosis markers like BAX and BCL-2. nih.gov The intrinsic pathway is triggered by cellular stress, such as DNA damage, and leads to the activation of caspases and subsequent cell death.

Antimicrobial Research

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives, including those related to this compound, have shown promise in combating a range of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the antibacterial potential of phenylthiazole derivatives. For instance, a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives were synthesized and screened for their in-vitro antimicrobial activity. nih.gov Compounds with electron-withdrawing groups showed significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. nih.gov

In another study, phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety exhibited moderate to excellent antibacterial activities against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. mdpi.com Notably, one compound displayed remarkable activity against R. solanacearum with an EC50 value of 2.23 μg/mL. mdpi.com The presence of an electron-withdrawing group at the meta-position of the benzene (B151609) ring was found to enhance antibacterial activity. mdpi.com

| Compound/Analog | Bacterial Strain | Activity (MIC/EC50) | Reference |

| Phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | S. aureus, E. coli | Prominent inhibition | nih.gov |

| Phenylthiazole-1,3,4-thiadiazole thione (5k) | R. solanacearum | EC50 = 2.23 μg/mL | mdpi.com |

Antifungal Properties and Spectrum of Activity

The antifungal activity of phenylthiazole derivatives has also been extensively investigated. A novel compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high-efficiency, broad-spectrum antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.0625 to 4 μg/ml against pathogenic fungi like Candida albicans. nih.gov This compound was also effective in inhibiting biofilm formation and showed significant fungicidal activity. nih.gov The mechanism of action was linked to the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent DNA damage in the fungal cells. nih.gov

Similarly, two new series of 1,3-thiazole derivatives with a lipophilic C4-substituent were synthesized and evaluated for their anti-Candida activity. nih.gov Three of these compounds exhibited lower MIC values than the reference drug fluconazole. nih.gov The most promising derivatives showed MIC values of 3.9 μg/mL against C. albicans. nih.gov Molecular docking studies suggested that these compounds target lanosterol-C14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov

| Compound/Analog | Fungal Strain | Activity (MIC) | Reference |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi (e.g., C. albicans) | 0.0625-4 μg/ml | nih.gov |

| 2-Hydrazinyl-thiazole derivatives | C. albicans | 3.9 μg/mL | nih.gov |

| Phenylthiazole-1,3,4-thiadiazole thione (5b) | S. sclerotiorum | EC50 = 0.51 μg/mL | mdpi.com |

Antitubercular Activity Research

Tuberculosis (TB) remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular drugs. While direct research on the antitubercular activity of this compound is limited, studies on related thiazole and thiadiazole derivatives suggest potential in this area.

For instance, a series of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives were synthesized and tested for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.gov The compound N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea showed the highest inhibition of 67% at a concentration of 6.25 µg/mL. nih.gov These findings indicate that the thiazole and thiadiazole scaffolds can serve as a basis for the design of novel antitubercular agents. Further investigation into the specific activity of this compound and its direct analogs against M. tuberculosis is warranted to explore this therapeutic potential fully.

Enzyme Inhibition Studies

Analogs of this compound have been investigated for their ability to inhibit key enzymes involved in metabolic disorders and cellular signaling pathways.

The inhibition of α-glucosidase and α-amylase is a critical strategy for managing hyperglycemia in diabetes. Thiazole derivatives have emerged as potent inhibitors of these enzymes. In one study, a series of hybrid analogs incorporating a benzimidazole (B57391) moiety with the thiazole core was synthesized and evaluated. nih.gov Several of these compounds exhibited inhibitory potentials significantly greater than the standard drug, acarbose. nih.gov For instance, analogs with fluoro substitutions at the meta, para, or ortho positions of a phenyl ring showed enhanced potency against both α-amylase and α-glucosidase. nih.gov Another study on novel 2-substituted-1,3-thiazolone derivatives also reported compounds with strong inhibitory effects on both enzymes. nih.gov

The table below presents the half-maximal inhibitory concentrations (IC50) for selected thiazole derivatives against α-amylase and α-glucosidase.

Table 2: Glycosidase Inhibition by Thiazole Derivatives

| Compound Series | Target Enzyme | IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) |

|---|---|---|---|

| Benzimidazole-Thiazole Hybrid (para-fluoro) | α-Amylase | 1.30 ± 0.05 nih.gov | 10.30 ± 0.20 nih.gov |

| Benzimidazole-Thiazole Hybrid (para-fluoro) | α-Glucosidase | 2.70 ± 0.10 nih.gov | 9.80 ± 0.20 nih.gov |

| Benzimidazole-Thiazole Hybrid (ortho-fluoro) | α-Amylase | 1.90 ± 0.10 nih.gov | 10.30 ± 0.20 nih.gov |

| Benzimidazole-Thiazole Hybrid (ortho-fluoro) | α-Glucosidase | 2.90 ± 0.10 nih.gov | 9.80 ± 0.20 nih.gov |

| Thiazolone Derivative (Compound 7) | α-Amylase | Near Acarbose nih.gov | - |

The c-Jun N-terminal kinases (JNKs) are critical mediators in MAPK signaling pathways. The three isoforms, JNK1, JNK2, and JNK3, have distinct and sometimes opposing functions, with JNK1 being generally pro-apoptotic and JNK2 promoting cell survival. nih.gov This makes the development of isoform-selective inhibitors a key therapeutic goal. nih.gov While JNK3 is primarily expressed in the brain and linked to neurodegenerative diseases, JNK1 and JNK2 are widely expressed. nih.govacs.org

In the development of selective JNK inhibitors, various heterocyclic scaffolds have been explored. During optimization studies of a thiophenyl-pyrazolourea scaffold, replacing a key phenyl ring with a thiazole ring resulted in a loss of inhibitory activity against both JNK1 and JNK3. acs.org Researchers hypothesized that the hydrogen bond-accepting nitrogen atom in the thiazole ring disrupted the optimal binding pattern within the kinase's ATP pocket. acs.org A subsequent switch to a thiophene (B33073) ring restored and improved the inhibitory activity, highlighting the precise structural requirements for JNK inhibition. acs.org

Other Reported Biological Activities and Pharmacological Investigations

Beyond the applications detailed above, the thiazole scaffold has been explored for its potential in treating central nervous system disorders and inflammatory conditions.

The search for novel antiepileptic drugs (AEDs) with different mechanisms of action is ongoing. nih.gov Phenylacetamide derivatives, which can be considered structural analogs of the this compound core, have been synthesized and evaluated for anticonvulsant activity. nih.gov These compounds were designed as open-chain analogs of known anticonvulsant agents like pyrrolidine-2,5-diones. nih.gov

Initial screening using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests revealed that activity was closely linked to the substitution pattern on the anilide moiety. nih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide group showed significant protection in the MES test, which is a model for generalized tonic-clonic seizures. nih.gov Several of these molecules were also active in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial epilepsy. nih.govnih.gov

The thiazole nucleus is a component of various compounds investigated for anti-inflammatory properties. An early study reported the anti-inflammatory and analgesic activity of 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid. nih.gov More recent research has focused on different classes of thiazole derivatives. For example, some novel thiazolone derivatives were evaluated for their cyclooxygenase (COX) inhibitory activity alongside their effects on metabolic enzymes. nih.gov

In other studies, a thiosemicarbazone derivative demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model, reducing edema by over 80% at the highest dose. nih.gov The activity in the initial phase of inflammation suggests an action on early mediators like histamine. nih.gov

Fungicidal and Insecticidal Applications

Thiazole derivatives have demonstrated notable potential in the development of new fungicides and insecticides. Research into these applications has revealed that specific structural modifications to the phenylthiazole core can lead to potent activity against various plant pathogens and insect pests.

Fungicidal Activity

The fungicidal properties of phenylthiazole derivatives are a significant area of investigation. Studies have shown that these compounds can be effective against a range of phytopathogenic fungi. For instance, the introduction of an acylhydrazone moiety to the phenylthiazole skeleton has yielded compounds with excellent antifungal activities against Magnaporthe oryzae, the fungus that causes rice blast. nih.gov Some of these derivatives exhibited higher efficacy than the commercial fungicide Isoprothiolane. nih.gov Specifically, compounds with methyl, halogen, or methoxy (B1213986) groups at certain positions on the phenyl rings demonstrated enhanced activity. nih.gov

Furthermore, the combination of a phenylthiazole structure with a 1,3,4-thiadiazole thione moiety has resulted in compounds with significant antibacterial and antifungal properties. nih.gov One such derivative showed superior antibacterial activity against Ralstonia solanacearum compared to the commercial agent Thiodiazole copper. nih.gov Another analog displayed excellent antifungal activity against Sclerotinia sclerotiorum, comparable to the commercial fungicide Carbendazim. nih.gov

Similarly, the incorporation of a 1,2,4-oxadiazole (B8745197) ring and an amide fragment into the structure has led to the development of novel derivatives with potent antifungal effects against S. sclerotiorum. mdpi.com The most effective of these compounds demonstrated curative and protective activity in infected cole plants. mdpi.com The mechanism of action for some of these compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. mdpi.com

The table below summarizes the fungicidal activity of selected phenylthiazole analogs against various plant pathogens.

| Compound Type | Target Pathogen | Activity | Reference |

| Phenylthiazole with acylhydrazone moiety | Magnaporthe oryzae | EC50 values of 1.29 to 2.65 μg/mL | nih.gov |

| Phenylthiazole with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | EC50 value of 0.51 μg/mL | nih.gov |

| Phenylthiazole with 1,2,4-oxadiazole and amide | Sclerotinia sclerotiorum | EC50 value of 2.9 μg/mL | mdpi.com |

Insecticidal Activity

In addition to their fungicidal properties, certain analogs of this compound have shown promise as insecticides. Novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups into an alanine (B10760859) or 2-aminobutyric acid skeleton have exhibited moderate to good insecticidal activity against Aphis craccivora. mdpi.com Some of these compounds also showed moderate activity against the diamondback moth, Plutella xylostella. mdpi.com

Syk Inhibitor Activity

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov As such, inhibitors of Syk have therapeutic potential in the treatment of autoimmune disorders, inflammatory diseases, and certain cancers. nih.gov Thiazole-containing compounds have emerged as a promising class of Syk inhibitors.

Research has led to the discovery of 4-thiazolyl-2-phenylaminopyrimidines as potent Syk inhibitors. nih.gov Through lead optimization, compounds with nanomolar inhibitory constants (K(i)) against Syk were developed, demonstrating potent inhibition in mast cell degranulation assays. nih.gov These findings highlight the potential of the thiazole scaffold in designing selective and effective Syk inhibitors. rsc.org

The development of Syk inhibitors is of particular interest for conditions like chronic lymphocytic leukemia (CLL), where Syk is involved in B-cell receptor (BCR) signaling, which affects cell survival and proliferation. nih.gov Selective Syk inhibitors have been shown to effectively antagonize CLL cell survival and migration. nih.gov

Potential in Neuronal and Neurodegenerative Disorder Treatment

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission for proper neuronal function. nih.gov Imbalances in this system can contribute to various neurological and neurodegenerative disorders. Thiazole derivatives are being explored for their potential to modulate neuronal activity and offer neuroprotection.

Modulation of AMPA Receptors

One area of focus is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are key mediators of excitatory neurotransmission. nih.gov Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors. nih.gov These compounds have been shown to inhibit AMPAR-mediated currents and enhance the deactivation rates of the receptors, which could have a neuroprotective effect by reducing excitotoxicity. nih.gov

Acetylcholinesterase Inhibition

Another therapeutic strategy for neurodegenerative diseases like Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Thiazole derivatives have been investigated as potential AChE inhibitors. nih.gov For example, Acotiamide, a thiazole derivative, is a selective AChE inhibitor. nih.gov Research has also focused on synthesizing novel thiazolylhydrazone derivatives that show promising AChE inhibitory activity. nih.gov

Targeting Tau Protein

The protein Tau is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's, and is also being investigated as a target in some cancers like glioblastoma. nih.gov Hybrid compounds combining 2-aminothiazole (B372263) and flavonoid structures have been shown to bind to Tau protein and inhibit its fibrillation. nih.gov These compounds have demonstrated anti-metabolic activity in glioblastoma cells, suggesting a potential therapeutic application. nih.gov

Antidepressant and Anticonvulsant Effects

Furthermore, certain benzo[d]thiazol-2(3H)-one derivatives have exhibited antidepressant and anticonvulsant effects in preclinical studies. mdpi.com Some of these compounds showed a greater decrease in immobility duration in the forced swimming test than the antidepressant fluoxetine. mdpi.com The proposed mechanism for their antidepressant activity involves increasing the levels of serotonin (B10506) and norepinephrine (B1679862) in the brain. mdpi.com

The table below provides a summary of the research findings on the potential of thiazole derivatives in treating neuronal and neurodegenerative disorders.

| Compound Type | Target | Potential Application | Reference |

| Thiazole-carboxamide derivatives | AMPA Receptors | Neuroprotection | nih.gov |

| Thiazolylhydrazone derivatives | Acetylcholinesterase | Neurodegenerative diseases | nih.gov |

| 2-Aminothiazole-flavonoid hybrids | Tau Protein | Glioblastoma, Neurodegenerative diseases | nih.gov |

| Benzo[d]thiazol-2(3H)-one derivatives | Serotonin and Norepinephrine transporters | Depression, Seizures | mdpi.com |

Structure Activity Relationship Sar Studies and Pharmacophore Modeling for 2 Phenyl 1,3 Thiazol 4 Yl Acetonitrile Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile derivatives can be significantly altered by modifying various parts of the molecule. The core structure consists of a thiazole (B1198619) ring, a phenyl moiety, and an acetonitrile (B52724) group, each offering opportunities for substitution to enhance therapeutic effects.

The thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which is a fundamental scaffold in numerous biologically active compounds and FDA-approved drugs. nih.govresearchgate.netglobalresearchonline.netresearchgate.net This ring system is considered a "privileged" structure in medicinal chemistry due to its ability to engage in various interactions with biological targets. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions. researchgate.net Modifications at different positions of the thiazole ring have been shown to produce a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govglobalresearchonline.net

The substitution pattern on the phenyl ring plays a pivotal role in modulating the biological activity of 2-phenyl-1,3-thiazole derivatives. The electronic properties of these substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the molecule's potency and selectivity. chemrxiv.orgmdpi.com

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), increase the electron density of the phenyl ring. In some contexts, this can enhance binding affinity. For instance, studies on thiazole derivatives as adenosine A3 receptor antagonists showed that a methoxy group on the phenyl ring led to a significant increase in binding affinity. nih.gov Similarly, the presence of a methyl group on the phenyl ring has been linked to increased cytotoxic activity in certain thiazole-thiadiazole hybrids. nih.gov

Conversely, electron-withdrawing groups, such as halogens (-Cl, -F), nitro (-NO2), or cyano (-CN), decrease the electron density of the phenyl ring. The inclusion of EWGs can also lead to enhanced biological activity. For example, the presence of a 4-chlorophenyl substitution has been shown to result in high anticonvulsant activity in some thiazole analogues. nih.gov In other studies, the incorporation of fluorine or chlorine atoms on the benzene (B151609) ring of a thiazole-phenyl moiety was found to be critical, though multiple halogens or a strong EWG could also lead to a loss of activity. researchgate.netscience.gov

The effect of these groups is highly dependent on the specific biological target and the position of the substituent on the phenyl ring.

| Core Structure | Substituent (R) on Phenyl Ring | Electronic Effect | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-thiazole | -OCH3 (Methoxy) | Electron-Donating | Increased binding affinity for adenosine A3 receptors. | nih.gov |

| -CH3 (Methyl) | Electron-Donating | Increased cytotoxic activity in certain derivatives. | nih.gov | |

| -Cl (Chloro) | Electron-Withdrawing | Enhanced anticonvulsant properties. | nih.gov | |

| -CN (Cyano) | Electron-Withdrawing | Decreased FOXM1 expression in cancer cell lines. | mdpi.com |

Identification of Key Structural Motifs for Potency

Through extensive SAR studies, specific structural motifs have been identified as being crucial for the potency of thiazole-based compounds. For derivatives of this compound, the essential pharmacophoric nucleus is the 2-phenyl-1,3-thiazole core. nih.govresearchgate.net The acetonitrile group at position 4 is another key motif, and its modification can significantly impact activity. The cyano group can act as a hydrogen bond acceptor or participate in other interactions within a binding site.

Further key motifs often arise from specific substitutions on the phenyl ring. For example, a methoxy group at the 4-position of the phenyl ring has been identified as a feature that greatly enhances binding affinity in certain adenosine receptor antagonists. nih.gov The combination of the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, has also been explored to create hybrid molecules with enhanced antimicrobial or anticonvulsant activities. nih.govnih.gov The presence of an N-phenylcarboxamide group has also been noted to augment antitumor activity in some thiazole derivatives. nih.gov

Computational Pharmacophore Derivation and Validation

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model can be generated using either a structure-based approach (when the 3D structure of the target protein is known) or a ligand-based approach (using a set of known active molecules). nih.gov

For this compound derivatives, a ligand-based pharmacophore model can be derived from a series of compounds with known biological activities. The key features of such a model would likely include:

An aromatic/hydrophobic feature: Representing the 2-phenyl ring, which often interacts with hydrophobic pockets in the target protein. mdpi.com

A hydrogen bond acceptor: Corresponding to the nitrogen atom of the thiazole ring.

A hydrogen bond acceptor: Corresponding to the nitrogen of the acetonitrile group.

Additional features based on active analogues: Such as hydrogen bond donors or acceptors from substituents on the phenyl ring.

Once a hypothetical pharmacophore is generated, it is validated using a test set of molecules with known activities (both active and inactive). A robust model should be able to distinguish between active and inactive compounds effectively. researchgate.net This validated model can then be used for virtual screening of chemical databases to identify new potential lead compounds or to guide the design of novel derivatives with improved potency.

Correlation between Molecular Structure and Observed Biological Profiles

A clear correlation exists between the molecular structure of this compound derivatives and their biological activities. SAR studies have established that the 2-phenyl-1,3-thiazole scaffold is essential for activity, acting as the primary pharmacophore. researchgate.netnih.gov

The biological profile is further refined by the nature and position of substituents on the phenyl ring. As detailed in section 6.1.2, the electronic properties of these substituents directly influence potency. For instance, the introduction of electron-donating groups like methoxy can enhance affinity for certain receptors, while electron-withdrawing groups like halogens may improve efficacy for other targets. nih.govnih.gov This relationship is summarized in the table below, which illustrates how specific structural modifications correlate with changes in biological outcomes based on findings from related thiazole derivatives.

| Structural Feature | Modification | Observed Biological Profile Correlation | Reference |

|---|---|---|---|

| Thiazole Ring | Core structure | Essential for a wide range of biological activities (e.g., anticancer, antimicrobial). | nih.govglobalresearchonline.net |

| Phenyl Ring Substituent | Addition of Electron-Donating Group (e.g., -OCH3) | Often correlates with increased binding affinity at specific receptors. | nih.gov |

| Addition of Electron-Withdrawing Group (e.g., -Cl) | Can lead to enhanced potency, particularly in anticonvulsant and antifungal agents. | researchgate.netnih.gov | |

| Position 4 of Thiazole | Acetonitrile group | The cyano moiety can act as a key interaction point (e.g., hydrogen bond acceptor). | mdpi.com |

These correlations, derived from experimental data and supported by computational modeling, are fundamental to the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies of 2 Phenyl 1,3 Thiazol 4 Yl Acetonitrile

Quantum Chemical Investigations

Quantum chemical investigations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile. These studies are crucial for understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT): DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound. ajchem-a.comespublisher.com For instance, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is often used to predict bond lengths, bond angles, and dihedral angles. ajchem-a.com These theoretical calculations are generally in good agreement with experimental data where available. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter; a larger gap implies higher stability and lower reactivity. ajchem-a.com For thiazole (B1198619) derivatives, FMO analysis helps in elucidating their electrical and chemical properties, acting as electron donor (HOMO) and acceptor (LUMO) orbitals, respectively. mdpi.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~4.5 eV | Chemical reactivity and kinetic stability |

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is instrumental in identifying potential biological targets for this compound and estimating its binding affinity.

The process involves docking the 3D structure of the thiazole derivative into the binding site of a target protein. nih.gov The results are often evaluated based on a scoring function that estimates the binding free energy, with lower energy values indicating a more stable complex. nih.gov For example, in studies of similar thiazole-containing compounds, docking has been used to identify potent inhibitors of enzymes like acetylserotonin-O-methyltransferase and α-amylase. nih.govplos.org The interactions stabilizing the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the binding mode. nih.govresearchgate.net

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| α-amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63 |

| Acetylserotonin-O-methyltransferase | -9.2 | Not specified |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the interactions in a biological environment. physchemres.org These simulations can validate the stability of the binding mode predicted by molecular docking. plos.org

An MD simulation typically runs for a specific duration (e.g., 50 or 100 nanoseconds), during which the trajectory of the complex is analyzed. nih.govnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD for the complex over the simulation time suggests that the ligand remains securely bound in the active site. plos.org RMSF analysis reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. plos.org For thiazole derivatives, MD simulations have confirmed the stability of their complexes with target proteins like α-amylase. plos.orgresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of a compound. iapchem.org Various computational models and online tools are used to predict properties like intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity. plos.orgd-nb.info

Drug-likeness is assessed based on rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Thiazole derivatives are often subjected to these in silico analyses to gauge their potential as drug candidates. nih.gov For instance, studies on similar compounds have predicted good gastrointestinal absorption and a favorable toxicity profile. nih.gov

| ADMET Property | Predicted Outcome | Importance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Varies | CNS activity/side effects |

| CYP450 Inhibition | Varies | Drug-drug interactions |

| AMES Toxicity | Typically negative | Mutagenicity potential |

| Lipinski's Rule of Five | Generally compliant | Drug-likeness |

Advanced Theoretical Analyses

To gain a deeper understanding of the electronic properties and reactivity of this compound, several advanced theoretical analyses are performed.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps to identify the regions that are prone to electrophilic and nucleophilic attacks. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor). ajchem-a.com

Mulliken Atomic Charges: This analysis calculates the partial charge on each atom in the molecule, providing further insight into the charge distribution and reactivity. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide information about the localization of electrons, helping to distinguish between covalent bonds, lone pairs, and delocalized electrons. researchgate.netjussieu.fr This offers a detailed picture of the chemical bonding within the molecule. canterbury.ac.uk

Natural Bond Orbital (NBO): NBO analysis examines the interactions between filled and vacant orbitals, providing information about intramolecular charge transfer and the stability arising from hyperconjugation. mdpi.commdpi.com It helps to understand the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. wisc.edu

These advanced computational methods, taken together, provide a comprehensive theoretical characterization of this compound, which is invaluable for predicting its chemical behavior and guiding further experimental research.

Advanced Applications and Future Research Directions

Application as Versatile Building Blocks in Organic Synthesis

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile serves as a highly versatile building block in the field of organic synthesis, primarily due to the reactivity of its acetonitrile (B52724) moiety and the inherent chemical properties of the thiazole (B1198619) ring. The methylene (B1212753) group adjacent to the nitrile is readily deprotonated to form a nucleophile, which can participate in a variety of carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the side chain, leading to the synthesis of a wide array of more complex molecules.

The thiazole ring itself, a common motif in many biologically active compounds, provides a stable and aromatic core that can be further functionalized. nih.gov The presence of nitrogen and sulfur heteroatoms offers sites for coordination with metal catalysts and can influence the electronic properties of the resulting molecules. acs.org

Recent research has highlighted the use of thiazole derivatives, synthesized from precursors like this compound, in the construction of heterocyclic hybrid frameworks. acs.org These hybrids, which combine the thiazole pharmacophore with other bioactive scaffolds such as pyrazoline, have shown synergistic biological potentials. acs.org The synthesis of such conjugates often relies on the reactivity of the functional groups attached to the thiazole core, demonstrating the importance of compounds like this compound as starting materials.

Furthermore, the development of domino reactions involving thiazole derivatives showcases their utility in creating complex molecular architectures in a single step. For instance, a novel method for synthesizing bisthiazole-5-yl disulfides utilizes a tandem (2 + 3) cycloaddition/self-oxidation reaction of α-keto sulfines with N,N-disubstituted thioureas. acs.org While not directly starting from this compound, this illustrates the broader synthetic potential of the thiazole scaffold in constructing intricate and potentially useful molecules. acs.org

Potential in Material Science and Organic Electronics